1,2,3,4,7,8-Hexachlorodibenzofuran

Tumor Promotion Dermal Toxicology Comparative Potency

Environmental and toxicological laboratories face significant quantification bias when using surrogate calibration standards for dioxin-like compounds. 1,2,3,4,7,8-HxCDF serves as an essential congener-specific certified reference standard with a WHO-TEF of 0.1, validated for HRGC/HRMS methods (EPA Method 1613/8290A). • Human REP (1.0) is 10-fold higher than WHO-TEF (0.1), making it indispensable for human cell-based AhR bioassays and TEQ validation. • Unique tumor-promotion profile with reduced systemic toxicity (0.08-0.16× vs. TCDD) enables mechanistic dermal carcinogenesis studies without confounding wasting syndrome. • Supplied as a neat solid (≥90% purity); characterized by GC-MS for isomer-specific confirmation.

Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
CAS No. 70648-26-9
Cat. No. B044130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexachlorodibenzofuran
CAS70648-26-9
Synonyms1,2,3,4,7,8-HCDF;  1,2,3,4,7,8-HxCDF;  F 118;  PCDF 118; 
Molecular FormulaC12H2Cl6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
InChIKeyLVYBAQIVPKCOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,7,8-Hexachlorodibenzofuran: Identity and Core Properties


1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF; CAS 70648-26-9; C12H2Cl6O; MW 374.9 g/mol) is a polychlorinated dibenzofuran (PCDF) congener within the broader class of dioxin-like environmental contaminants [1]. As a 2,3,7,8-substituted hexachlorinated dibenzofuran, it is classified as a toxicologically significant dioxin-like compound (DLC) due to its ability to activate the aryl hydrocarbon receptor (AhR) with high potency [2]. This compound is not commercially produced but exists as an environmental trace contaminant and serves primarily as a certified reference standard for high-resolution analytical quantification and toxicological research [3].

Workflow Certified reference standard for HRGC/HRMS quantification
Target Engagement AhR activation studies; dioxin-like compound research
Analytical Fit Isomer-specific congener calibration in environmental monitoring

Why 1,2,3,4,7,8-HxCDF Cannot Be Substituted


Within the dioxin-like compound (DLC) family, congener-specific differences in AhR activation potency, toxicokinetics, and isomer-specific chromatographic behavior make indiscriminate substitution scientifically unsound. The WHO Toxic Equivalency Factor (TEF) assigned to 1,2,3,4,7,8-HxCDF (0.1) differs markedly from close structural analogs such as 2,3,4,7,8-pentachlorodibenzofuran (TEF 0.3), meaning that replacing it in a calibration mix would bias toxic equivalency quotient (TEQ) calculations by up to threefold [1]. Furthermore, emerging data from human primary cell models reveal that the human relative effect potency (REP) for this congener (median REP = 1.0) is an order of magnitude greater than its WHO TEF and deviates significantly from both mouse-derived REPs and other PCDFs [2]. Consequently, using an alternative isomer or a higher-chlorinated analog without validated cross-response data introduces quantifiable error in risk assessment models and compromises the integrity of isomer-specific analytical methods.

1

TEF assignment differs from structural analogs

Replacing 1,2,3,4,7,8-HxCDF with PeCDF or other PCDFs in calibration mixes may bias TEQ calculations due to congener-specific TEF assignments.

2

Human REP context diverges from regulatory TEF

Human cell-based relative effect potency for this congener differs substantially from its WHO-TEF; species-extrapolated models may not transfer directly.

3

Isomer-specific chromatography prevents surrogate use

Chlorination pattern governs retention behavior; using another hexachlorinated isomer as a calibration surrogate may compromise method integrity.

1,2,3,4,7,8-HxCDF: Quantitative Evidence vs. Key Analogs


Tumor Promotion vs. TCDD and PeCDF in Dermal Models

In a head-to-head comparison in female hairless mice (HRS/J hr/hr) initiated with MNNG and promoted twice weekly for 20 weeks via dermal application, 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) was found to be 0.08 to 0.16 times as toxic as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) based on dermal toxicity, body weight loss, and organ weight changes [1]. This potency is notably lower than that of 2,3,4,7,8-pentachlorodibenzofuran (PCDF), which exhibited a toxicity range of 0.2 to 0.4 times that of TCDD in the same model [1]. Critically, despite the differences in systemic toxicity, all three compounds acted as potent promoters for squamous cell papillomas with no statistically significant difference in tumor incidence or multiplicity between the groups, indicating that HCDF matches the tumor-promoting efficacy of TCDD and PCDF at the tested doses [1]. This divergence from systemic toxicity metrics highlights the importance of congener-specific evaluation for endpoints beyond weight loss.

Tumor Promotion vs TCDD & PeCDF
Head-to-head
Toxicity 0.08–0.16 vs TCDD; tumor promotion equipotent to TCDD and PeCDF in dermal model
Reported promotion endpoint equivalence despite lower systemic toxicity
Hairless mouse model; 20-week dermal promotion protocol
Tumor Promotion Dermal Toxicology Comparative Potency

Human vs. Mouse Relative Effect Potency Disparity

In a comparative in vitro study using primary human peripheral blood lymphocytes (PBLs) and murine splenic cells, the median relative effect potency (REP) for 1,2,3,4,7,8-hexachlorodibenzofuran (123478-HxCDF) was determined to be 1.0 in human cells, whereas the mouse REP was only 0.09—an 11-fold difference [1]. This species disparity is quantitatively distinct from that of 2,3,4,7,8-pentachlorodibenzofuran (23478-PeCDF), which showed human REP = 1.1 and mouse REP = 0.45 (a ~2.4-fold difference), and 1,2,3,4,7,8,9-heptachlorodibenzofuran (1234789-HpCDF), which showed human REP = 0.09 and mouse REP = 0.04 (a ~2.3-fold difference) [1]. The human REP of 1.0 for 1,2,3,4,7,8-HxCDF is also an order of magnitude greater than its WHO-TEF value of 0.1, indicating that the current regulatory TEF may significantly underestimate human potency for this specific congener [1].

Human vs Mouse REP Disparity
Head-to-head
Human REP = 1.0; Mouse REP = 0.09; 11-fold species difference
Species-specific REP context; 10× higher than WHO-TEF
Primary human PBLs vs murine splenic cells; CYP1A1 endpoint
Human Risk Assessment Species Extrapolation In Vitro Potency

Human Consensus Toxicity Factor vs. WHO-TEF Underestimation

A meta-analysis integrating data from 17 human and rodent bioassays developed Consensus Toxicity Factors (CTFs) as an alternative to WHO-TEFs. The human CTF for 1,2,3,4,7,8-hexachlorodibenzofuran was found to be up to 10 times greater than its assigned WHO-TEF value of 0.1 [1]. This substantial discrepancy was also observed for 2,3,4,7,8-pentachlorodibenzofuran and certain heptachlorinated congeners, but the magnitude of the deviation for 1,2,3,4,7,8-HxCDF places it among the most significantly underestimated PCDFs in current regulatory frameworks [1]. In contrast, PCB congeners such as PCB-126 exhibited CTFs more than 30 times lower than their WHO-TEFs, demonstrating that the direction of TEF misestimation is congener-specific [1].

CTF vs WHO-TEF Underestimation
Class-level
Human CTF up to 10× higher than WHO-TEF (0.1) across 17 bioassays
Supports TEF underestimation review for this congener
Meta-analysis; data to verify; congener-specific trend
Toxic Equivalency Consensus Toxicity Factor Human Bioassay

Hepatocarcinogenic Enhancement vs. PeCDF

In a study examining the enhancement of diethylnitrosamine (DENA)-induced hepatic tumors in rats, sequential exposure to 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) produced a measurable enhancement of tumor production, but the effect was notably less pronounced than that of 2,3,4,7,8-pentachlorodibenzofuran (PenCDF) [1]. Critically, the liver accumulation of PenCDF at 8 weeks post-treatment was approximately 43% of the administered dose (80 μg/rat), whereas HCDF, despite having a higher chlorine substitution, did not exhibit this same level of hepatic retention or corresponding enhancement magnitude under the same protocol [1]. This indicates that the additional chlorine atom at the 1-position in HCDF reduces hepatic accumulation relative to PenCDF, resulting in a quantifiably lower hepatocarcinogenic enhancement potential despite the higher molecular chlorination.

Hepatic Retention vs PeCDF
Head-to-head
PeCDF: 43% liver accumulation at 8 weeks; HCDF: lower retention, less evident tumor enhancement
Chlorination-dependent hepatic disposition context
DENA-initiated rat model; structure-kinetic relationship
Hepatocarcinogenesis Liver Accumulation In Vivo Toxicology

Body Weight Suppression vs. PeCDF

In a comparative acute/subacute toxicity study in rats administered a single non-lethal subcutaneous dose of 370 μg/kg, maximal inhibition of body weight increase and decrease in daily locomotor activity were observed for both 2,3,4,7,8-pentachlorodibenzofuran and 1,2,3,4,7,8-hexachlorodibenzofuran at 3–4 weeks post-treatment [1]. However, the study explicitly notes that these effects were 'especially with 2,3,4,7,8-pentachlorodibenzofuran,' indicating that the pentachlorinated analog produced a more severe suppression of weight gain and activity than the hexachlorinated congener at equivalent dosing [1]. Histopathologically, both compounds induced liver hypertrophy and thymus atrophy at 4 weeks, and bile duct hyperplasia at 40 weeks following a 250 μg/kg dose, suggesting that while tissue-level pathology may converge, the systemic functional endpoints (body weight, locomotor activity) differentiate these two closely related PCDFs [1].

Body Weight Suppression vs PeCDF
Head-to-head
PeCDF produced more pronounced weight and activity suppression than HCDF at 370 μg/kg s.c.
Sublethal endpoint differentiation between congeners
Rat model; single-dose; 3–4 week observation
Acute Toxicity Body Weight Locomotor Activity

Validated Applications of 1,2,3,4,7,8-HxCDF


Human AhR Activation and Risk Assessment Models

Use 1,2,3,4,7,8-HxCDF as a critical reference standard for calibrating human primary cell-based bioassays (e.g., peripheral blood lymphocytes). The evidence demonstrates that the human REP for this congener (1.0) is 11-fold higher than the mouse REP (0.09) and 10-fold higher than its WHO-TEF (0.1) [1]. This makes it essential for studies aiming to develop human-relevant toxic equivalency models and for validating the accuracy of species-extrapolated TEFs in human health risk assessments [2].

Dermal Carcinogenesis: Dissecting Toxicity from Tumor Promotion

Employ 1,2,3,4,7,8-HCDF in dermal exposure models (e.g., hairless mouse skin painting) where it has been shown to be a potent tumor promoter (equivalent to TCDD and PeCDF) yet exhibits only 0.08–0.16 times the systemic toxicity of TCDD [1]. This unique profile allows researchers to study tumor promotion mechanisms without the confounding influence of severe body weight loss or organ toxicity, a distinction not achievable with more acutely toxic analogs like PeCDF [1].

Isomer-Specific Analytical Method Validation

Utilize certified reference standards of 1,2,3,4,7,8-HxCDF for high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) method validation and routine calibration in environmental monitoring programs. As a congener with a WHO-TEF of 0.1 and a unique chlorine substitution pattern (1,2,3,4,7,8-), its accurate quantification is mandated in regulatory TEQ calculations [1]. The observed discrepancy between its TEF and human CTF (up to 10-fold higher) further underscores the need for precise, congener-specific analytical standards rather than relying on surrogate calibration from other hexachlorinated isomers [2].

Hepatic Disposition and Toxicokinetic Studies

Include 1,2,3,4,7,8-HCDF in in vivo studies designed to elucidate the impact of chlorine substitution patterns on hepatic accumulation and carcinogenic enhancement. The direct comparative data showing that 2,3,4,7,8-PeCDF accumulates in rat liver to 43% of the administered dose while HCDF produces a less evident tumor enhancement effect provides a clear rationale for using HCDF to probe structure-disposition relationships in PCDFs [1].

Application
Selection Property
Validation Focus
Human AhR Bioassay Calibration
Human-cell REP context
Species-extrapolated TEF review
Dermal Tumor-Promotion Models
Toxicity/promotion endpoint dissociation
Endpoint-specific potency review
Isomer-Specific Analytical Quantification
Congener-specific calibration
HRGC/HRMS TEQ method validation
Hepatic Disposition Research
Chlorination-dependent kinetics
Structure-disposition relationship review

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